Ethyl 2-cyano-2-methylpropanoate
CAS No.: 1572-98-1
Cat. No.: VC20759983
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1572-98-1 |
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Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
IUPAC Name | ethyl 2-cyano-2-methylpropanoate |
Standard InChI | InChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3 |
Standard InChI Key | FYGRPGOHQCPZCV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)(C)C#N |
Canonical SMILES | CCOC(=O)C(C)(C)C#N |
Chemical Identity and Properties
Ethyl 2-cyano-2-methylpropanoate is an organic ester compound characterized by a cyano group attached to a quaternary carbon. This structural arrangement contributes to its distinctive chemical behavior and applications in synthetic chemistry.
Chemical Identifiers
The compound is identified through various standardized chemical notations and identifiers as presented in Table 1.
Table 1: Chemical Identifiers of Ethyl 2-Cyano-2-Methylpropanoate
Identifier Type | Value |
---|---|
CAS Number | 1572-98-1 |
Molecular Formula | C₇H₁₁NO₂ |
Molecular Weight | 141.17 g/mol |
IUPAC Name | Ethyl 2-cyano-2-methylpropanoate |
InChI | InChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3 |
InChI Key | FYGRPGOHQCPZCV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)(C)C#N |
MDL Number | MFCD00034667 |
PubChem CID | 344887 |
The compound is also known by several synonyms including 2-cyano-2-methylpropionic acid ethyl ester and propanoic acid, 2-cyano-2-methyl-, ethyl ester .
Property | Description |
---|---|
Appearance | Colorless to tan liquid |
Solubility | Soluble in ether; not miscible or difficult to mix with water |
State at Room Temperature | Liquid |
The limited water miscibility and good solubility in organic solvents like ether are significant properties that impact its applications in organic synthesis .
Synthesis Methods
The production of ethyl 2-cyano-2-methylpropanoate can be accomplished through various synthetic routes, each offering different advantages depending on the scale and purpose of production.
Industrial Production
In industrial settings, ethyl 2-cyano-2-methylpropanoate is typically produced through carefully controlled reactions followed by purification steps. High vacuum distillation is commonly employed to achieve high purity standards, with the compound being distilled at approximately 140°C under vacuum conditions .
American Elements and other chemical manufacturers produce this compound in various quantities ranging from research samples to bulk industrial quantities. Typical packaging includes containers from small glass bottles for laboratory use to palletized plastic pails and drums for industrial applications .
Laboratory Synthesis
While specific laboratory synthesis methods for ethyl 2-cyano-2-methylpropanoate aren't detailed in the provided search results, related cyano ester compounds can provide insight into potential synthetic approaches. For instance, similar compounds can be synthesized through reactions involving active methylene compounds like ethyl cyanoacetate with appropriate carbonyl compounds .
Chemical Reactivity
The structure of ethyl 2-cyano-2-methylpropanoate features both a cyano group and an ester functionality, making it reactive toward various chemical transformations. This dual functionality contributes to its value in organic synthesis.
Functional Group Reactivity
The cyano group (-C≡N) is an electron-withdrawing group that influences the reactivity of the adjacent quaternary carbon. Meanwhile, the ester group can undergo hydrolysis and transesterification reactions. These functional groups can be independently targeted with appropriate reagents and conditions, allowing for selective transformations .
Types of Reactions
Ethyl 2-cyano-2-methylpropanoate can participate in several types of chemical reactions:
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Substitution Reactions: The presence of the cyano group makes the compound suitable for nucleophilic substitution reactions.
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Hydrolysis Reactions: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
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Reduction Reactions: The cyano group can be reduced to form primary amines using appropriate reducing agents.
These reaction pathways make ethyl 2-cyano-2-methylpropanoate a versatile building block in organic synthesis .
Applications in Synthesis and Industry
Ethyl 2-cyano-2-methylpropanoate serves important roles in both research and industrial applications, particularly in pharmaceutical synthesis.
Pharmaceutical Intermediates
The compound functions as an important intermediate in pharmaceutical synthesis. Its structural features—particularly the cyano group and the quaternary carbon center—make it valuable for building more complex molecules with pharmaceutical activity .
Organic Synthesis Applications
In organic synthesis, ethyl 2-cyano-2-methylpropanoate serves as a building block for creating more complex molecular structures. The cyano group can be transformed into various other functional groups, while the ester functionality provides opportunities for further modifications .
The compound is part of American Elements' comprehensive catalog of life science products, indicating its relevance in biochemical and related research applications .
Related Compounds and Derivatives
Ethyl 2-cyano-2-methylpropanoate belongs to a broader family of cyano-containing esters that share similar chemical properties and applications.
Structural Analogs
Several structural analogs of ethyl 2-cyano-2-methylpropanoate exist, including compounds with different alkyl groups attached to the quaternary carbon or variations in the ester group. These analogs may exhibit similar reactivity patterns but with subtle differences that can be exploited for specific synthetic purposes .
Reaction Products
When ethyl 2-cyano-2-methylpropanoate undergoes hydrolysis, it yields 2-cyano-2-methylpropanoic acid. Reduction of the cyano group can produce the corresponding amine derivatives, which have their own applications in organic synthesis .
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